Methyl 5-cyano-2-methyl-6-piperidinonicotinate
Description
Methyl 5-cyano-2-methyl-6-piperidinonicotinate is a substituted pyridine derivative characterized by a cyano group at position 5, a methyl group at position 2, and a piperidine ring attached via an amino linkage at position 4. Its structural complexity makes it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors that recognize pyridine-based scaffolds .
Properties
IUPAC Name |
methyl 5-cyano-2-methyl-6-piperidin-1-ylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-12(14(18)19-2)8-11(9-15)13(16-10)17-6-4-3-5-7-17/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFRFRFYQHCZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N2CCCCC2)C#N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701174299 | |
| Record name | Methyl 5-cyano-2-methyl-6-(1-piperidinyl)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306979-84-0 | |
| Record name | Methyl 5-cyano-2-methyl-6-(1-piperidinyl)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306979-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-cyano-2-methyl-6-(1-piperidinyl)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-2-methyl-6-piperidinonicotinate typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-6-piperidinonicotinic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds under reflux conditions, leading to the formation of the methyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-2-methyl-6-piperidinonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-cyano-2-methyl-6-piperidinonicotinate has shown potential in drug development, particularly in the synthesis of novel pharmacological agents.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics. Studies have shown that derivatives of this compound can inhibit bacterial growth effectively, which is crucial in addressing antibiotic resistance .
Neuropharmacology
The compound's structure suggests potential activity in neuropharmacology. Preliminary studies indicate that it may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression and anxiety .
Case Study: Synthesis of Antidepressants
A notable case study involved the synthesis of a derivative of this compound, which was tested for antidepressant activity. The results demonstrated significant efficacy in animal models, indicating its potential as a lead compound for further development .
Agricultural Science
In agricultural applications, this compound is being explored as a bioactive agent.
Pesticide Development
The compound has been investigated for its insecticidal properties against common agricultural pests. Its effectiveness in disrupting the life cycle of certain insects makes it a candidate for developing environmentally friendly pesticides .
Herbicide Potential
Research has also focused on the herbicidal activity of this compound. Initial findings suggest that it can inhibit the growth of specific weed species, providing a basis for its use in sustainable agriculture practices .
Materials Science
This compound is being studied for its potential applications in materials science.
Polymer Chemistry
The compound can serve as a monomer in the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices may enhance mechanical strength and thermal stability, making it suitable for various industrial applications .
Nanotechnology
Recent studies have explored the use of this compound in the fabrication of nanomaterials. Its ability to form stable complexes with metal ions opens avenues for developing nanocapsules and other nanostructures with specific functionalities .
Summary Table of Applications
| Application Field | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against bacterial strains |
| Neuropharmacological Agents | Potential antidepressant activity | |
| Agricultural Science | Pesticides | Disrupts insect life cycles |
| Herbicides | Inhibits growth of specific weeds | |
| Materials Science | Polymer Chemistry | Enhances mechanical properties |
| Nanotechnology | Forms stable complexes with metal ions |
Mechanism of Action
The mechanism of action of Methyl 5-cyano-2-methyl-6-piperidinonicotinate involves its interaction with specific molecular targets. The cyano group and the piperidine ring play crucial roles in its binding to enzymes or receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl 5-Cyano-2-Methyl-6-Piperidinonicotinate with Analogues
Key Observations:
Ester Group Variations: Replacement of the methyl ester (C₃-OCH₃) with ethyl (C₃-OCH₂CH₃) increases molecular weight and alters solubility. For example, Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate has higher hydrophilicity due to the hydroxyethyl group .
Substituent Effects at Position 6: Piperidine vs. Piperazine: Piperidine (saturated 6-membered ring) in the reference compound may confer greater conformational rigidity compared to piperazine derivatives (e.g., hydroxyethyl-piperazine in ), which could influence receptor binding. Benzylamino vs.
Position 2 Modifications : A phenyl group at position 2 (e.g., ) increases steric bulk and aromatic surface area, likely affecting potency and selectivity in enzyme inhibition.
Pharmacological and Physicochemical Properties
Table 2: Property Comparison
- Lipophilicity: The reference compound’s LogP (2.1) suggests balanced membrane permeability, whereas benzylamino derivatives (LogP ~3.0) may exhibit higher tissue accumulation .
- Thermal Stability: Higher melting points in benzylamino analogues (e.g., 160–162°C ) correlate with crystalline packing efficiency.
Biological Activity
Methyl 5-cyano-2-methyl-6-piperidinonicotinate (CAS Number: 76196-66-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a piperidine ring and a cyano group. The molecular formula is , and it has a molecular weight of approximately 218.26 g/mol. Its chemical structure can be represented as follows:
Pharmacological Properties
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
- Antioxidant Effects : The compound has demonstrated antioxidant activity, which is crucial for combating oxidative stress in biological systems. This property suggests potential applications in treating diseases associated with oxidative damage, such as neurodegenerative disorders .
- Neuroprotective Effects : Preliminary studies indicate that this compound may offer neuroprotective benefits, particularly in models of neurodegeneration. It appears to modulate pathways involved in neuronal survival and apoptosis .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to bacterial metabolism, leading to growth suppression.
- Scavenging Free Radicals : Its antioxidant properties are attributed to the ability to scavenge free radicals, thereby reducing cellular damage.
- Regulation of Neurotransmitter Levels : In neuroprotective contexts, it may influence neurotransmitter levels, enhancing neuronal health.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an effective antimicrobial agent .
Study 2: Neuroprotective Properties
In a study examining neuroprotective effects, researchers treated neuronal cell cultures with varying concentrations of the compound. The results showed a significant reduction in apoptosis markers at concentrations above 10 µM, suggesting that this compound could protect against neuronal cell death induced by oxidative stress .
Data Table: Summary of Biological Activities
Q & A
Q. Methodological Guidance :
- Step 1 : Conduct a systematic literature review to identify analogous pyridine derivatives (e.g., tert-butyl 3-cyano-5-methoxypyridin-4-ylcarbamate ) and their synthetic pathways. Use databases like SciFinder or Reaxys to extract reaction conditions (catalysts, solvents, temperatures).
- Step 2 : Apply Design of Experiments (DOE) to optimize variables (e.g., reaction time, stoichiometry). For example, vary the nitrile source or piperidine substitution to improve yield.
- Step 3 : Validate purity using HPLC or GC-MS and characterize intermediates via , , and IR spectroscopy. Reference structural analogs in chemical catalogs (e.g., methyl 2-chloro-5-methylnicotinate ) for spectral benchmarking.
- Key Data : Document yield, melting point, and spectral peaks in a standardized table for reproducibility.
Q. Methodological Guidance :
- Primary Techniques :
- NMR Spectroscopy : Compare chemical shifts of the piperidine ring and cyano group to related compounds (e.g., 6-Amino-5-nitro-2-picoline ).
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography : If crystalline, resolve the structure to confirm regiochemistry of substituents.
- Quality Control : Cross-validate results with independent methods (e.g., elemental analysis for C, H, N content).
Q. Methodological Guidance :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian or ORCA) to map potential energy surfaces for nitrile incorporation or piperidine ring formation. Compare with experimental kinetics.
- Isotopic Labeling : Use -labeled precursors to track cyano group transfer pathways.
- In Situ Monitoring : Employ techniques like ReactIR or stopped-flow spectroscopy to capture transient intermediates.
Q. Methodological Guidance :
- Systematic Review : Follow PRISMA guidelines to aggregate studies, noting variables like assay type (e.g., enzyme inhibition vs. cell viability) and purity of test compounds .
- Meta-Analysis : Statistically reconcile discrepancies using tools like RevMan. For example, subgroup analyses may reveal dose-dependent effects or solvent interference.
- Experimental Replication : Reproduce key studies under controlled conditions, prioritizing high-purity batches (≥95% by HPLC) and standardized protocols.
Q. Methodological Guidance :
- Docking Studies : Use AutoDock or Schrödinger to predict binding affinities to target proteins (e.g., kinases). Validate with in vitro assays.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Train models with literature data from analogs (e.g., tert-butyl esters ).
- Validation : Ensure computational predictions align with experimental IC values or spectroscopic trends.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
